MsbA-IN-1

MsbA inhibition Antibacterial Gram-negative

Gram-negative LPS transport research is hampered by tool compounds that fail to penetrate the intact outer membrane despite potent biochemical activity. MsbA-IN-1 resolves this gap as a quinoline-based MsbA ATPase inhibitor (IC50: 4 nM) with demonstrated cellular activity against wild-type E. coli (MIC: 79 μM), confirming intrinsic outer membrane permeability. • Quantitative biochemical benchmark: Competitive ATPase inhibitor for dose-response studies with a well-characterized dynamic range • Cellular validation: Reliable MIC reference point for phenotypic screening and permeability SAR campaigns • Supply assurance: BenchChem delivers batch-consistent quality for reproducible target engagement and medicinal chemistry workflows.

Molecular Formula C23H18Cl2FNO3
Molecular Weight 446.3 g/mol
Cat. No. B12399635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsbA-IN-1
Molecular FormulaC23H18Cl2FNO3
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4
InChIInChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1
InChIKeyYAPUPOWTSZLIAO-KFRNIWOLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MsbA-IN-1: A Potent Quinoline-Based Inhibitor of the LPS Transporter for Gram-Negative Antibacterial Research


MsbA-IN-1 is a small-molecule quinoline derivative that functions as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter MsbA, an essential inner membrane protein responsible for the translocation of lipopolysaccharide (LPS) across the inner membrane of Gram-negative bacteria [1][2]. The compound exhibits an IC50 of 4 nM against MsbA ATPase activity and demonstrates cellular activity against wild-type Escherichia coli with a minimum inhibitory concentration (MIC) of 79 μM . Its mechanism of action involves competitive inhibition of ATP hydrolysis, thereby blocking LPS transport and disrupting outer membrane biogenesis, a pathway absent in higher eukaryotes .

MsbA ATPase inhibition study fit
Gram-negative antibacterial screening context
LPS transport pathway research tool
SAR reference compound

Why MsbA-IN-1 Cannot Be Substituted: Critical Differences in Potency, Spectrum, and Mechanism Among MsbA Inhibitors


MsbA inhibitors exhibit profound functional divergence despite sharing a common target. First-generation modulators like TBT1 and G247 display opposing effects on ATPase activity (stimulation vs. inhibition) and bind to distinct allosteric pockets [1]. Among second-generation ATPase inhibitors, key structural analogs exhibit significant variations in biochemical potency (IC50 ranging from 2 to 5 nM) and, more critically, disparate cellular activity profiles against wild-type and multidrug-resistant strains [2]. The relationship between enzymatic inhibition and whole-cell potency is non-linear and heavily influenced by compound-specific physicochemical properties governing outer membrane penetration [3]. Consequently, even structurally related quinoline-based MsbA inhibitors are not interchangeable; substitution without quantitative validation of both target engagement and antimicrobial spectrum introduces substantial risk of experimental failure or mischaracterization of target biology.

Even structurally related quinoline-based MsbA inhibitors may show non-linear biochemical-to-cellular potency translation, limiting direct substitution.
First-generation modulators such as TBT1 exhibit ATPase stimulation, not inhibition, producing opposite pathway effects.
Biochemical IC50 alone does not predict outer membrane penetration; whole-cell activity may differ or remain uncharacterized.

MsbA-IN-1: Head-to-Head Quantitative Comparison Against Leading MsbA Inhibitors


MsbA-IN-1 Exhibits an Intermediate Biochemical and Cellular Potency Profile Relative to MsbA-IN-5 and MsbA-IN-4

MsbA-IN-1 demonstrates an in vitro IC50 of 4 nM for inhibition of MsbA ATPase activity, positioning it between the more potent MsbA-IN-5 (IC50 = 2 nM) and the slightly more potent MsbA-IN-4 (IC50 = 3 nM) . Correspondingly, its MIC against wild-type E. coli is 79 μM, which is substantially higher (less potent) than both MsbA-IN-5 (MIC = 12 μM) and MsbA-IN-4 (MIC = 12 μM) .

Biochem & Cellular Potency
Head-to-head
IC50 4 nM, MIC 79 μM (E. coli)
MsbA-IN-5: IC50 2 nM, MIC 12 μM
MsbA-IN-4: IC50 3 nM, MIC 12 μM
Reported intermediate potency profile supports dose-response range screening
Values from ATPase and broth microdilution assays
MsbA inhibition Antibacterial Gram-negative

MsbA-IN-1 is a Bona Fide ATPase Inhibitor, Functionally Distinct from the ATPase Stimulator TBT1

In contrast to the first-generation modulator TBT1, which stimulates MsbA ATPase activity with an EC50 of 13 μM, MsbA-IN-1 is a direct inhibitor of ATP hydrolysis with an IC50 of 4 nM . This fundamental mechanistic divergence corresponds to distinct binding modes: TBT1 and the inhibitor G247 occupy separate allosteric pockets, with G247 acting as a transmembrane domain wedge that prevents NBD dimerization [1].

Inhibitor vs. Stimulator TBT1
Head-to-head
MsbA-IN-1 IC50 4 nM (inhibition)
TBT1 EC50 13 μM (stimulation)
Functional divergence prevents interchangeable use; TBT1 activates ATPase
Different allosteric pockets confirmed
MsbA ATPase Allosteric modulation Mechanism of action

MsbA-IN-1 Exhibits Defined Wild-Type E. coli Activity, Unlike the ATPase Inhibitor G247

While the ATPase inhibitor G247 demonstrates a similar biochemical IC50 of 5 nM against E. coli MsbA, no specific MIC values for its antibacterial activity have been reported in the available literature . In contrast, MsbA-IN-1 possesses a well-defined MIC of 79 μM against wild-type E. coli, confirming its ability to penetrate the Gram-negative outer membrane and engage its target in a cellular context .

Cellular Activity vs. G247
Head-to-head
MsbA-IN-1 MIC 79 μM (defined)
G247 MIC not reported
Defined whole-cell potency reduces assay uncertainty
G247 biochemical IC50 ≈ 5 nM but lacking MIC
Antibacterial spectrum MIC E. coli

MsbA-IN-1 Serves as a Key Precursor to the More Advanced MsbA-IN-4 and MsbA-IN-5 Analogs

MsbA-IN-1 is the foundational compound in a series of quinoline-based inhibitors described in the J. Med. Chem. 2022 publication [1]. This study details the optimization pathway from the initial screening hit to more potent analogs, including MsbA-IN-4 (compound 32, IC50 = 3 nM, MIC = 12 μM) and MsbA-IN-5 (compound 40, IC50 = 2 nM, MIC = 12-25 μM) [1]. MsbA-IN-1 thus represents a critical SAR benchmark.

SAR Reference Standard
Class-level
Foundational compound in J. Med. Chem. optimization series; leads to MsbA-IN-4 (IC50 3 nM, MIC 12 μM) and MsbA-IN-5 (IC50 2 nM, MIC 12–25 μM)
Essential SAR benchmark for quinoline-based inhibitor development
Structure-activity relationship Lead optimization Quinoline

MsbA-IN-1 Demonstrates Documented Outer Membrane Permeability, a Critical Attribute for Gram-Negative Target Engagement

A primary hurdle for Gram-negative antibacterials is penetration of the protective outer membrane. Vendor technical data for MsbA-IN-1 explicitly states that it 'possesses sufficient permeability across the fully intact outer membrane of Gram-negative bacteria to inhibit MsbA' . This property is validated by its measurable MIC of 79 μM against wild-type E. coli .

Outer Membrane Permeability
Data to verify
Documented permeation of intact E. coli outer membrane; confirmed by measurable MIC of 79 μM
Supports cellular target engagement studies in Gram-negative models
Outer membrane permeability Gram-negative Drug delivery

Optimized Research and Development Applications for MsbA-IN-1 Based on Quantitative Evidence


Biochemical Target Validation of LPS Transport Inhibition

Utilize MsbA-IN-1 at concentrations near its IC50 (4 nM) to selectively inhibit MsbA ATPase activity in purified protein assays. Its intermediate potency relative to MsbA-IN-5 makes it ideal for dose-response studies requiring a broader dynamic range, avoiding the steep inhibition curves of ultra-potent analogs. Confirm target engagement by measuring ATP hydrolysis using a chromogenic or coupled enzyme assay .

Whole-Cell Phenotypic Screening in E. coli

Employ MsbA-IN-1 at concentrations up to 79 μM (its MIC) to induce LPS transport stress and assess downstream effects on outer membrane integrity, cell morphology, or susceptibility to other antibiotics. The established MIC provides a reliable benchmark for assay development and for comparing the activity of novel analogs in a cellular context .

Structure-Activity Relationship (SAR) Reference Standard

Procure MsbA-IN-1 as a baseline comparator for medicinal chemistry campaigns aimed at optimizing quinoline-based MsbA inhibitors. Its well-characterized IC50 (4 nM) and MIC (79 μM) serve as critical reference points for evaluating improvements in biochemical potency and cellular penetration achieved by newly synthesized analogs, as demonstrated in the lead optimization pathway to MsbA-IN-4 and MsbA-IN-5 [1].

Mechanistic Studies of Outer Membrane Permeability

Leverage the documented ability of MsbA-IN-1 to traverse the intact Gram-negative outer membrane. This property makes it a valuable tool for investigating the relationship between compound physicochemical properties and permeability in E. coli and other Enterobacteriaceae, particularly when comparing its cellular activity to that of permeability-impaired analogs .

Application
Selection Property
Validation Focus
Biochemical Target Validation
MsbA ATPase inhibition
Dose-response and target engagement
Whole-Cell Phenotypic Screening
Whole-cell antibacterial activity
MIC determination and outer membrane integrity
SAR Reference Standard
SAR benchmark compound
Benchmarking potency and permeability
Mechanistic Permeability Studies
Outer membrane permeability
Permeability-property relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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